Olean-12-en-28-oic acid, 2,3,6,23-tetrahydroxy-, (2a,3b,4a,6b)-
Overview
Description
Olean-12-en-28-oic acid, 2,3,6,23-tetrahydroxy-, (2a,3b,4a,6b)- is a derivative of oleanolic acid, a natural pentacyclic triterpenoid found in various fruits, herbs, and medicinal plants. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory and anti-cancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Olean-12-en-28-oic acid, 2,3,6,23-tetrahydroxy-, (2a,3b,4a,6b)- typically involves multiple steps starting from oleanolic acid. The process includes hydroxylation reactions at specific positions on the oleanolic acid molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate and catalysts such as palladium on carbon .
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources, such as certain plants and tree barks. The extracted oleanolic acid is then subjected to chemical modifications to introduce the desired hydroxyl groups .
Chemical Reactions Analysis
Types of Reactions
Olean-12-en-28-oic acid, 2,3,6,23-tetrahydroxy-, (2a,3b,4a,6b)- undergoes various chemical reactions, including:
Oxidation: Converts hydroxyl groups to carbonyl groups.
Reduction: Reduces carbonyl groups back to hydroxyl groups.
Substitution: Replaces hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in medicinal chemistry .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its role in modulating cellular pathways.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-viral properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
Mechanism of Action
The compound exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenase and matrix metalloproteinases. Additionally, it modulates signaling pathways like NF-κB and MAPK, leading to reduced inflammation and tumor growth .
Comparison with Similar Compounds
Similar Compounds
Oleanolic Acid: The parent compound, known for its anti-inflammatory and hepatoprotective properties.
Ursolic Acid: Another pentacyclic triterpenoid with similar biological activities.
Betulinic Acid: Exhibits anti-cancer and anti-HIV properties
Uniqueness
Olean-12-en-28-oic acid, 2,3,6,23-tetrahydroxy-, (2a,3b,4a,6b)- stands out due to its specific hydroxylation pattern, which enhances its bioactivity and specificity towards certain molecular targets. This makes it a valuable compound for developing targeted therapies .
Properties
IUPAC Name |
8,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O6/c1-25(2)9-11-30(24(35)36)12-10-28(5)17(18(30)13-25)7-8-21-26(3)14-20(33)23(34)27(4,16-31)22(26)19(32)15-29(21,28)6/h7,18-23,31-34H,8-16H2,1-6H3,(H,35,36) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQVFXZQPGAVAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1)C)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Protobassic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034500 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
37905-13-8 | |
Record name | Protobassic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034500 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
310 - 312 °C | |
Record name | Protobassic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034500 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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